Divergent Radical Cyclization Chemoselectivity: Boc vs. Acetyl Protecting Groups
In a direct comparative study of radical ring-closure, the N-Boc protected analogue (the target compound) and its N-acetyl counterpart exhibited fundamentally different reaction pathways. The Boc group enabled a rare and highly selective N-cyclization, while the acetyl group led to the standard C-cyclization. This is a stark, quantitative difference in product outcome [1].
| Evidence Dimension | Radical Cyclization Outcome (Product Type) |
|---|---|
| Target Compound Data | N-cyclization to yield pyrimidinones (10a-g) as major products |
| Comparator Or Baseline | N-acetyl analogue: C-cyclization to yield diazaindolines (15a-e) |
| Quantified Difference | Exclusive N-cyclization for Boc analogue vs. exclusive C-cyclization for acetyl analogue under identical conditions. Yields for Boc-mediated N-cyclization were reported as 'generally significantly higher' and the reaction was 'cleaner' than in the comparator pyridine series [1]. |
| Conditions | Radical generation from N-allyl-xanthate precursors using stoichiometric lauroyl peroxide in ethyl acetate at reflux [1]. |
Why This Matters
This chemoselectivity is not incremental but absolute; it dictates the entire heterocyclic scaffold obtained, making the Boc-protected compound uniquely valuable for accessing pyrimidinone structures that are inaccessible with simpler N-acetyl analogs.
- [1] Laot, Y., Petit, L., & Zard, S. Z. (2010). Unusual radical addition on a heteroaromatic nitrogen. A convenient access to new pyrimidine derivatives. Chemical Communications, 46(31), 5784-5786. View Source
